

Application Notes and Protocols for the Analytical Detection of 5-Methylthio-DMT

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Compound of Interest

Compound Name: 5-Methylthio DMT

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Introduction

5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT or 5-Methylthio-DMT) is a lesser-known psychoactive tryptamine and an analog of the more widely studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). As interest in the pharmacological and toxicological profiles of novel psychoactive substances grows, robust and validated analytical methods for their detection and quantification are crucial for research, clinical, and forensic applications. These application notes provide detailed protocols for the analysis of 5-Methylthio-DMT in biological matrices, primarily based on established methods for analogous tryptamines.

Analytical Methods Overview

The primary analytical techniques for the sensitive and selective detection of tryptamines like 5-Methylthio-DMT are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be employed, though it may offer less specificity compared to mass spectrometric methods.

Quantitative Data Summary

Due to the limited specific research on 5-Methylthio-DMT, the following quantitative data is extrapolated from validated methods for the structurally similar and well-documented analyte,

5-MeO-DMT. These values provide a strong starting point for method development and validation for 5-Methylthio-DMT.

Parameter	LC-MS/MS (for 5-MeO-DMT)	Reference
Linearity Range	0.90 - 5,890 ng/mL	[1] [2]
Limit of Detection (LOD)	0.11 ng/mL	[3]
Limit of Quantification (LOQ)	0.33 ng/mL	[3]
Intra-day Precision	< 15%	[1] [2]
Inter-day Precision	< 15%	[1] [2]
Accuracy	Within 15%	[1] [2]
Recovery	> 75%	[1] [2]

Experimental Protocols

Protocol 1: Analysis of 5-Methylthio-DMT in Serum/Plasma by LC-MS/MS

This protocol is adapted from a validated method for 5-MeO-DMT and its metabolite bufotenine in mouse serum[\[1\]](#)[\[2\]](#).

1. Sample Preparation (Protein Precipitation)

- To a 1.5 mL microcentrifuge tube, add 20 µL of serum or plasma sample.
- Add 100 µL of chilled acetonitrile containing an appropriate internal standard (e.g., 5-Methoxy-DMT-d4 or a structurally similar tryptamine).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.

- Inject 5 µL of the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1200 series or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) with an electrospray ionization (ESI) source.
- Column: A C18 column (e.g., 2.1 x 150 mm, 3.5 µm) is suitable.
- Mobile Phase A: 10 mM aqueous ammonium formate with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-6 min: Linear gradient from 10% to 90% B
 - 6-7 min: Hold at 90% B
 - 7-9 min: Return to 10% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - The precursor ion for 5-Methylthio-DMT ($C_{13}H_{18}N_2S$, MW: 234.36) would be the protonated molecule $[M+H]^+$ at m/z 235.1.
 - Product ions would need to be determined by infusing a standard solution of 5-Methylthio-DMT. A likely fragmentation would involve the loss of the dimethylamine group, similar to other tryptamines. For 5-MeO-DMT, a common transition is m/z 219.2 \rightarrow 174.2^[1].

Protocol 2: General Protocol for GC-MS Analysis

This is a general protocol for the analysis of tryptamines and can be adapted for 5-Methylthio-DMT.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of urine or plasma, add an internal standard.
- Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9.0).
- Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
- Vortex for 2 minutes and centrifuge at 3,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. Derivatization with an agent like BSTFA may be necessary to improve chromatographic performance.

2. GC-MS Instrumentation and Conditions

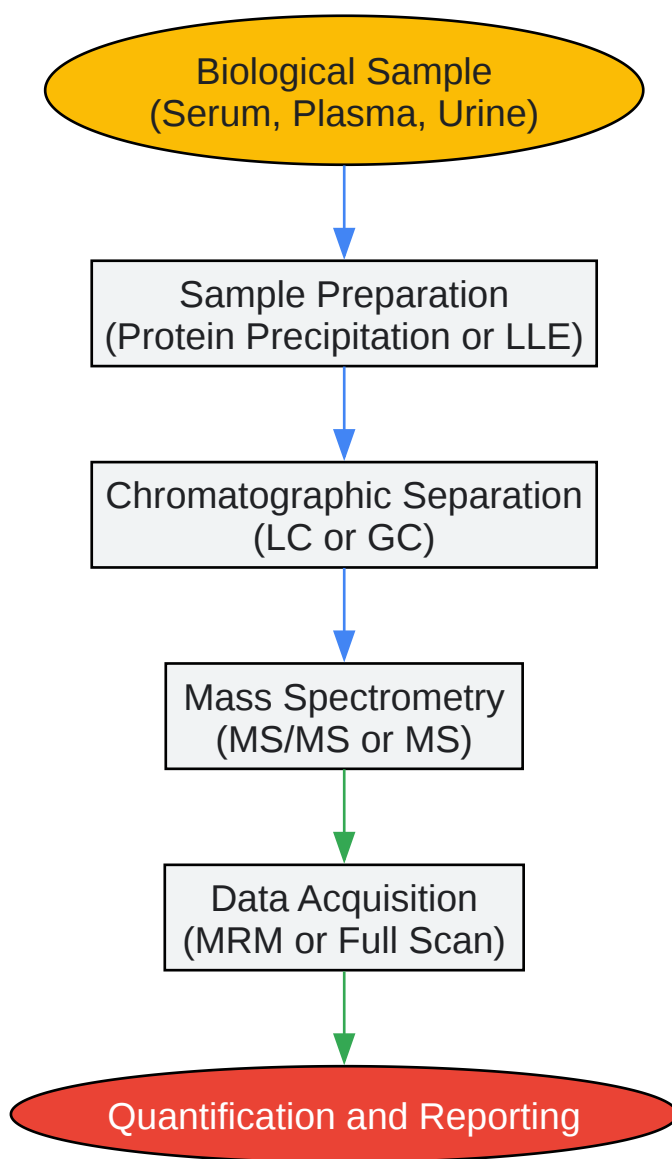
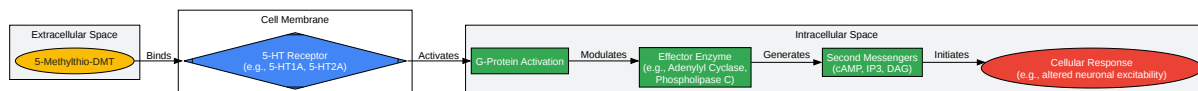
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.

- Hold: 5 minutes at 280°C.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Energy: 70 eV.
- Scan Mode: Full scan (m/z 40-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. The mass spectrum for 5-Methylthio-DMT can be referenced from spectral libraries, such as the one provided by Cayman Chemical[4].

Visualizations

Signaling Pathway

5-Methylthio-DMT, as a tryptamine derivative, is expected to act as an agonist at serotonin receptors, similar to 5-MeO-DMT, which has a high affinity for 5-HT_{1a} and 5-HT_{2a} receptors.[5]
[6] The activation of these G-protein coupled receptors initiates downstream signaling cascades.



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